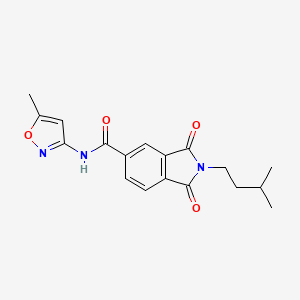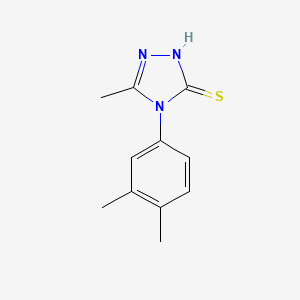
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has gained popularity in recent years for its purported performance-enhancing effects. In
Mécanisme D'action
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in improved metabolic function. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to increase the expression of genes involved in oxidative metabolism and reduce the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase endurance and improve exercise performance, likely due to its ability to increase fatty acid oxidation and improve mitochondrial function. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to improve lipid metabolism and reduce inflammation, which may have implications for the treatment of metabolic and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 in lab experiments is its well-established mechanism of action and extensive preclinical data. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to using 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 in lab experiments. For example, its effects may be influenced by factors such as diet, exercise, and genetics, which can make it difficult to interpret results. Additionally, there are concerns about the potential for off-target effects and long-term safety.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516. One area of interest is its potential use in treating metabolic and cardiovascular diseases, particularly in combination with other therapies. Additionally, there is interest in investigating its potential use in treating cancer, as well as its effects on cognitive function and aging. Finally, there is a need for further research on the long-term safety and potential side effects of 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 3-methyl-2-pyridinylamine to form the intermediate 4-methyl-N-(3-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with 4-methylbenzoyl chloride to produce the final product, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been extensively studied for its potential use in treating metabolic and cardiovascular diseases. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, reduce inflammation, and improve lipid metabolism in animal models. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Propriétés
IUPAC Name |
4-methyl-N-(4-methylbenzoyl)-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-10-18(11-7-15)21(25)24(20-17(3)5-4-14-23-20)22(26)19-12-8-16(2)9-13-19/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCPCDJAQDAJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=C(C=CC=N2)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(4-methylphenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)


![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B5761946.png)